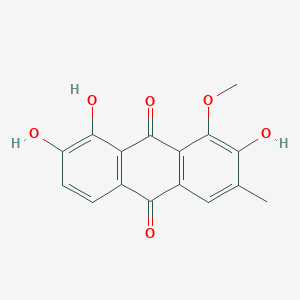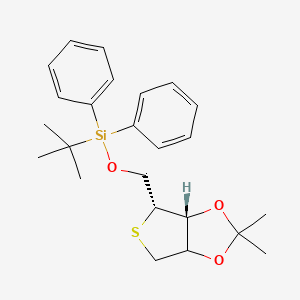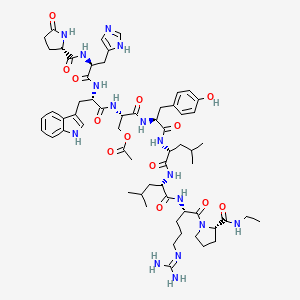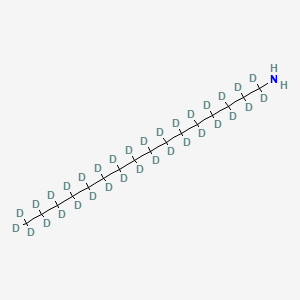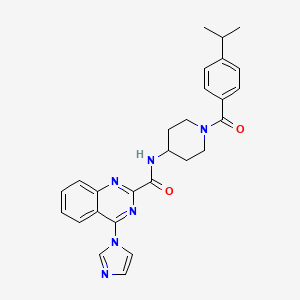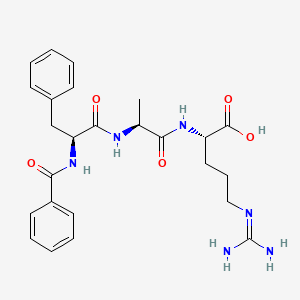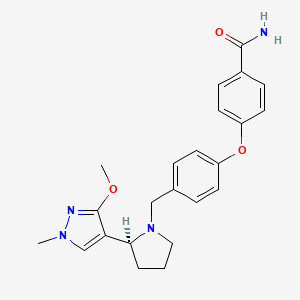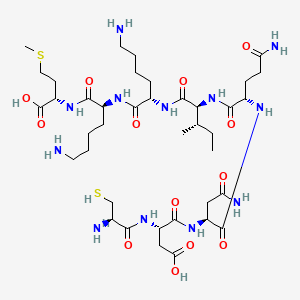
P34cdc2 Kinase Fragment
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The P34cdc2 Kinase Fragment is a crucial component of the eukaryotic cell cycle. It is a protein kinase that plays a significant role in the regulation of the cell cycle, particularly in the transition from G1 to S-phase and the entry into mitosis . This kinase is essential for the proper functioning of the cell cycle and is involved in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of the P34cdc2 Kinase Fragment involves the isolation and purification of the inactive p34cdc2/cyclin B complex. This complex is typically purified from G2-arrested starfish oocytes by adding ATP and vanadate to homogenates and buffers during the initial steps of purification . The purification process includes the use of DEAE-cellulose and Mono-S columns, resulting in the recovery of the inactive complex as a single peak eluting around 300 mM NaCl .
Industrial Production Methods: Industrial production methods for the this compound are not well-documented in the literature. the general approach involves the use of recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: The P34cdc2 Kinase Fragment undergoes various types of reactions, including phosphorylation and dephosphorylation. Phosphorylation of the kinase is a critical regulatory mechanism that controls its activity. The kinase can be phosphorylated on residues such as T14, Y15, and T161, which modulate its activity .
Common Reagents and Conditions: Common reagents used in the phosphorylation of the this compound include ATP and specific protein kinases such as p40 MO15 . Dephosphorylation is typically carried out by protein phosphatases such as CDC25 .
Major Products Formed: The major products formed from the phosphorylation reactions of the this compound are the phosphorylated forms of the kinase, which exhibit altered activity and regulatory properties .
Aplicaciones Científicas De Investigación
The P34cdc2 Kinase Fragment has numerous scientific research applications, particularly in the fields of cell biology, molecular biology, and cancer research. It is used to study the regulation of the cell cycle and the mechanisms of cell division . Additionally, the kinase is involved in research on cancer, as its dysregulation is often associated with uncontrolled cell proliferation . The kinase is also used in studies on the development of new therapeutic agents targeting cell cycle regulation.
Mecanismo De Acción
The P34cdc2 Kinase Fragment exerts its effects by phosphorylating specific target proteins involved in the regulation of the cell cycle. The kinase is activated by association with cyclin subunits and subsequent phosphorylation on specific residues . The activated kinase then phosphorylates target proteins, leading to the progression of the cell cycle through the G1 to S-phase transition and entry into mitosis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to the P34cdc2 Kinase Fragment include other cyclin-dependent kinases (CDKs) such as p33cdk2 . These kinases share similar regulatory mechanisms and are involved in different phases of the cell cycle.
Uniqueness: The uniqueness of the this compound lies in its specific role in the regulation of the cell cycle and its involvement in both the G1 to S-phase transition and the entry into mitosis . This dual role distinguishes it from other CDKs, which may have more specialized functions in specific phases of the cell cycle.
Propiedades
Fórmula molecular |
C39H70N12O13S2 |
|---|---|
Peso molecular |
979.2 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |
Clave InChI |
AWQUOMVYSXYPDW-BHHXNXOASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
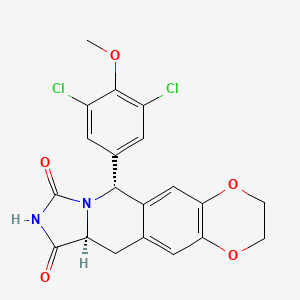
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
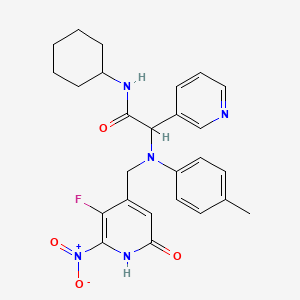
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

